4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound characterized by its unique molecular structure, which includes both nitrogen and oxygen atoms in its ring system. Its molecular formula is and it has a CAS number of 1864051-65-9. This compound is primarily recognized for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from various precursors, with the most common method involving the cyclization of 2-aminopyridine with glyoxylic acid. This reaction typically requires specific catalysts and controlled conditions to ensure optimal yield and purity.
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride belongs to the class of heterocycles, specifically isoxazoles. These compounds are known for their diverse biological activities and are often utilized in pharmaceutical research.
The synthesis of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride can be achieved through several methods:
The reaction conditions typically involve controlled temperature and pressure settings to facilitate the cyclization process. The choice of catalyst can significantly influence the reaction's efficiency and yield.
The molecular structure of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride features a bicyclic arrangement where the isoxazole ring is fused with a pyridine ring. This unique structure contributes to its chemical properties and biological activities.
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride primarily involves its interaction with specific molecular targets within biological systems. The compound has been shown to bind to GABA receptors, modulating their activity and influencing neurotransmission pathways. This interaction suggests potential applications in treating neurological disorders by enhancing inhibitory signaling in the central nervous system .
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:
The compound systematically named 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride has the molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol [3] [10]. Its structure comprises a fused bicyclic system: a partially saturated pyridine ring condensed with an isoxazole moiety. The pyridine ring is fully reduced (4,5,6,7-tetrahydro), positioning the nitrogen atom at the bridgehead position. The hydrochloride salt forms via protonation of the pyridine nitrogen, enhancing stability and crystallinity [3].
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor | |
---|---|---|
IUPAC Name | 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride | |
Molecular Formula | C₆H₉ClN₂O | |
Molecular Weight | 160.60 g/mol | |
Canonical SMILES | Cl.C1NCCC2ON=CC=21 | |
InChI Key | AXVFGSQIBOVHRY-UHFFFAOYSA-N | |
Storage Conditions | Sealed, dry, room temperature | [1] [3] |
The free base (CAS 253682-42-7) has the formula C₆H₈N₂O (MW: 124.14 g/mol) and exhibits a density of 1.146 g/cm³ and a boiling point of 262°C [7]. The hydrochloride salt’s crystal structure facilitates its use in pharmaceutical research, though polymorphic data remains undisclosed in the literature surveyed.
This compound is most widely recognized as Gaboxadol hydrochloride or THIP hydrochloride (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol hydrochloride) [10] [2]. The distinction in isoxazole ring numbering ([4,5-c] vs. [5,4-c]) arises from alternate naming conventions but refers to the same fused core structure. Historical synonyms include developmental codes LU-2-030, OV101, and MK-0928 [2] [9].
Gaboxadol was first synthesized in 1977 by Danish chemist Povl Krogsgaard-Larsen as a conformationally constrained analog of the GABAergic agonist muscimol [2]. Initially investigated for neurological disorders (Huntington’s disease, epilepsy), it was later repurposed as a sleep aid due to its sedative properties. Despite reaching Phase III trials for insomnia, development was discontinued in 2007 due to safety concerns [2] [9].
Table 2: Historical Development Timeline
Year | Event | |
---|---|---|
1977 | First synthesis by Krogsgaard-Larsen | |
1980s | Investigated for pain, anxiety, and movement disorders | |
1996 | Repurposed for insomnia by Lundbeck/Merck | |
2007 | Clinical development halted | |
2015 | Rights acquired by Ovid Therapeutics for Angelman syndrome trials | |
2023 | Development discontinued for all indications | [2] [9] |
Gaboxadol hydrochloride exhibits zwitterionic behavior in physiological conditions. The isoxazol-3-ol group exists in equilibrium between keto (lactam) and enol (hydroxy) tautomers, enabling proton dissociation and generating a zwitterionic species [4]. This property critically influences its absorption and receptor binding.
The zwitterion facilitates transport via the proton-coupled amino acid transporter PAT1 (SLC36A1) in the small intestine [4]. Studies in Caco-2 cell monolayers demonstrated pH-dependent apical-to-basolateral transport, with maximal efficiency at apical pH 6.0. Inhibition experiments using L-tryptophan (PAT1 blocker) reduced gaboxadol absorption, confirming transporter dependence [4].
Table 3: Zwitterion-Dependent Properties
Property | Impact | |
---|---|---|
Tautomeric Equilibrium | Keto form predominates at physiological pH | |
PAT1 Affinity | Kᵢ = 6.6 mmol·L⁻¹ for L-proline uptake | |
Bioavailability | 85.3% in beagle dogs (oral solution) | |
Absorption Modulator | L-tryptophan reduces Cmax by PAT1 inhibition | [4] |
The zwitterionic nature enhances solubility in water (20 mg/mL) and ethanol (0.91 mg/mL) [10], while also enabling interactions with both synaptic and extrasynaptic GABAA receptors. This duality underpins its unique pharmacological profile compared to non-zwitterionic GABA mimetics.
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2